![molecular formula C20H21N5O2S B2797640 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide CAS No. 1023537-23-6](/img/structure/B2797640.png)
2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide is a synthetic organic compound featuring a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preparation of this compound usually involves multi-step synthetic processes:
Formation of the Imidazo[1,2-c]quinazoline Core: : This is typically achieved by cyclization reactions involving appropriate precursor molecules under controlled conditions.
Introduction of Cyanomethylsulfanyl Group: : This step often involves the reaction of the imidazo[1,2-c]quinazoline core with a cyanomethyl sulfide source, often using reagents like sodium sulfide and cyanomethyl bromide.
Acetamide Formation: : Finally, the cyclohexylacetyl group is introduced through acylation reactions, often employing acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
On an industrial scale, the synthetic routes are optimized for scalability and efficiency, often involving automated synthesis and purification processes. Reagents and reaction conditions are meticulously controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: : The compound can be reduced at various functional groups, affecting the imidazoquinazoline core or the sulfur moiety.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution at certain positions, allowing for modification of its functional groups.
Common Reagents and Conditions
Oxidation: : Often achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.
Reduction: : Typically involves reagents like sodium borohydride or lithium aluminium hydride.
Substitution: : Conditions vary but can include the use of strong bases or acids, and catalysts like palladium in cross-coupling reactions.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
The compound is utilized in studying reaction mechanisms, especially those involving multi-step synthetic pathways and complex functional group manipulations.
Biology
It may act as a probe in biological systems to investigate enzyme interactions and metabolic pathways.
Medicine
The compound’s structural complexity lends itself to drug development research, particularly for targeting specific protein interactions or enzymatic functions.
Industry
In industrial applications, it is used in material science for developing specialized polymers or as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The compound’s mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors. Its functional groups interact with active sites, modulating biological pathways or inhibiting enzymatic activity. Detailed mechanistic studies reveal the pathways and intermediates involved in these interactions, highlighting its specificity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide offers unique properties due to its cyanomethylsulfanyl group and complex imidazoquinazoline core. Similar compounds may include:
2-[5-(methylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
2-[5-(ethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
These compounds differ primarily in their sulfur-containing substituents, which alter their chemical and biological properties. The cyanomethylsulfanyl group introduces unique reactivity and binding characteristics, setting it apart from its analogs.
Propriétés
IUPAC Name |
2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c21-10-11-28-20-24-15-9-5-4-8-14(15)18-23-16(19(27)25(18)20)12-17(26)22-13-6-2-1-3-7-13/h4-5,8-9,13,16H,1-3,6-7,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHPYDBVNZHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2797557.png)
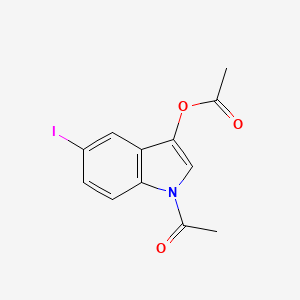
![methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797560.png)
![1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine](/img/structure/B2797561.png)
![(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2797563.png)
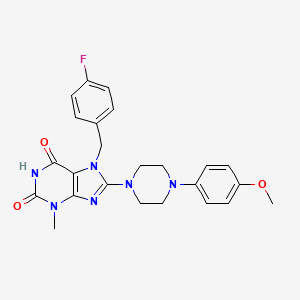
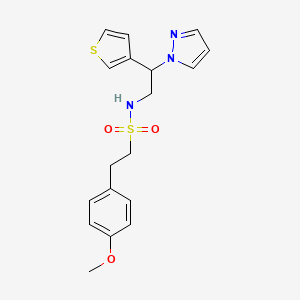
![(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2797566.png)
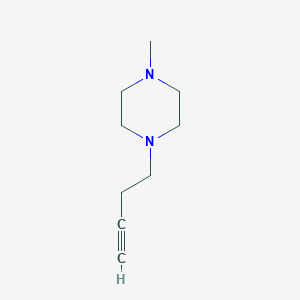

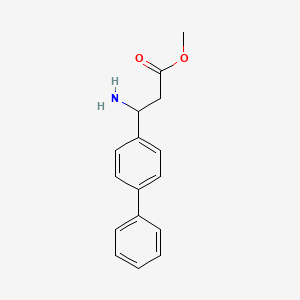
![O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride](/img/structure/B2797575.png)

![(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2797580.png)
